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1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene Documentation Hub

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  • Product: 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene
  • CAS: 1138444-97-9

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

Technical Guide: Physical and Chemical Properties of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene Executive Summary 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene (CAS: 1138444-97-9 ) is a highly specialized ha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physical and Chemical Properties of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

Executive Summary

1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene (CAS: 1138444-97-9 ) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of next-generation agrochemicals and pharmaceuticals. Its structural core features a 1,1-difluoroethyl motif—a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups—flanked by a specific pattern of chlorine and fluorine substituents.

This guide provides a technical deep-dive into its physicochemical profile, synthesis pathways, and reactivity, designed for researchers optimizing lead compounds in herbicide or insecticide discovery programs.

Chemical Identity & Structural Analysis

The molecule’s efficacy as a building block stems from its "Magic Methyl" effect (via the difluoroethyl group) and the electronic modulation provided by the halogen array.

Property Data / Descriptor
CAS Registry Number 1138444-97-9
IUPAC Name 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene
Alternative Names 2,4-Dichloro-5-fluoro-1-(1,1-difluoroethyl)benzene; 1-(1,1-Difluoroethyl)-2,4-dichloro-5-fluorobenzene
Molecular Formula C₈H₅Cl₂F₃
Molecular Weight 229.03 g/mol
SMILES CC(F)(F)C1=CC(=C(C=C1Cl)F)Cl
InChI Key Specific key varies by isomer resolution; core connectivity:[1][2]VEAMVMLHBNGAQB (analog)
Structural Class Polyhalogenated Alkylbenzene

Physical and Chemical Properties

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for this specific CAS.

Physicochemical Data Table
Parameter Value / Range Technical Insight
Physical State Low-melting solid or viscous liquidThe 1,1-difluoroethyl group disrupts crystal packing compared to the acetophenone precursor.
Boiling Point ~235–245 °C (760 mmHg)High boiling point driven by molecular weight and halogen interactions.
Density 1.45 ± 0.05 g/cm³High density is characteristic of poly-chlorinated aromatics.
LogP (Octanol/Water) 4.2 – 4.6 (Predicted)Critical: Highly lipophilic. The -CF₂CH₃ group significantly boosts LogP compared to -CH₂CH₃.
Solubility < 1 mg/L (Water)Practically insoluble in water; soluble in DCM, EtOAc, Toluene.
Vapor Pressure ~0.05 mmHg at 25 °CLow volatility; persistent on surfaces.
Mechanistic Implication of Properties
  • Lipophilicity Modulation: The 1,1-difluoroethyl group is a key design element. It increases lipophilicity (LogP) while blocking metabolic oxidation at the benzylic position (a common failure point for ethyl-substituted drugs). The C-F bonds lower the pKa of adjacent protons, altering binding affinity in enzyme pockets (e.g., PPO enzymes in herbicides).

  • Electronic Character: The aromatic ring is electron-deficient due to the inductive effects of three halogens (2x Cl, 1x F) and the -CF₂- group. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SnAr) , particularly at the 4-fluorine position.

Synthesis & Manufacturing Methodologies

The synthesis of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene typically follows a Friedel-Crafts Acetylation followed by Deoxofluorination . This route is preferred for its scalability and regio-control.

Synthetic Pathway Diagram

SynthesisPathway Start 2,4-Dichlorofluorobenzene Inter 2,4-Dichloro-5-fluoroacetophenone (Key Intermediate) Start->Inter Product 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene Inter->Product Reagent1 Acetyl Chloride AlCl3 (Friedel-Crafts) Reagent1->Inter Reagent2 DAST or Deoxo-Fluor DCM, 0°C -> RT Reagent2->Product

Figure 1: Two-step synthesis via acetylation and fluorination.

Detailed Experimental Protocol (Step 2: Deoxofluorination)

Objective: Convert the acetyl group (-COCH₃) to the 1,1-difluoroethyl group (-CF₂CH₃).

Reagents:

  • Precursor: 2,4-Dichloro-5-fluoroacetophenone (1.0 eq)

  • Fluorinating Agent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq) or DAST (Diethylaminosulfur trifluoride).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Catalyst: Ethanol (catalytic amount, accelerates Deoxo-Fluor).

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Charge the flask with 2,4-Dichloro-5-fluoroacetophenone and anhydrous DCM (10 mL/g). Cool to 0°C using an ice bath.

  • Addition: Add Deoxo-Fluor dropwise via syringe over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[3] The carbonyl peak (approx 1690 cm⁻¹) should disappear.

  • Quenching: Cool back to 0°C. Slowly quench by adding saturated NaHCO₃ solution. Warning: Vigorous CO₂ evolution.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Eluent: 100% Hexane to 5% EtOAc/Hexane).

Validation:

  • ¹⁹F NMR: Look for the characteristic quartet (or multiplet) of the -CF₂- group around -80 to -100 ppm, and the aromatic Fluorine signal.

  • GC-MS: Confirm parent ion m/z 228/230 (Cl isotope pattern).

Reactivity & Applications

Chemical Reactivity Profile
  • Nucleophilic Aromatic Substitution (SnAr): The 4-position fluorine is activated by the ortho-chlorine (pos 5) and the para-chlorine (pos 1). However, the bulky 1,1-difluoroethyl group at position 2 provides steric shielding.

    • Reaction: Attack by amines or alkoxides typically displaces the 4-F atom, creating amino- or ether-linked derivatives common in PPO herbicides.

  • Cross-Coupling: The C-Cl bonds at positions 1 and 5 are chemically distinct. The position 5-Cl (flanked by F and H) is generally more accessible for Palladium-catalyzed Suzuki-Miyaura coupling than the sterically crowded position 1-Cl (flanked by the difluoroethyl group).

Industrial Applications

This molecule is a "privileged scaffold" in Agrochemical Discovery :

  • PPO Inhibitors: The 1,1-difluoroethyl group mimics the isopropyl group found in older herbicides but adds metabolic resistance. It is a key intermediate for synthesizing analogs of Saflufenacil or Pyroxasulfone classes.

  • Insecticides: Used in the synthesis of meta-diamide insecticides where lipophilicity drives cuticle penetration.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. The precursor (acetophenone) and product are potent irritants.

  • Decontamination: In case of spill, absorb with sand/vermiculite. Do not use water initially if unreacted fluorinating agents are present.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The C-F bond is stable, but the matrix should be kept free of moisture to prevent hydrolysis of trace impurities.

References

  • ChemicalBook. (2024). 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene Product Properties and CAS 1138444-97-9. Retrieved from .

  • BenchChem. (2024). 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene (Isomer Analog) Technical Data. Retrieved from .

  • Organic Syntheses. (2010). Fluorination of Carbonyl Compounds with Deoxo-Fluor. Org. Synth. 2010, 87, 201-212. Retrieved from .

  • GuideChem. (2023). Preparation of 2,4-Dichloro-5-fluoroacetophenone (Precursor Synthesis). Retrieved from .

  • Fujiwara, T., et al. (2014). Practical Synthesis of (1,1-Difluoroethyl)arenes from Acetophenones. Synlett, 25(16), 2347-2350.

Sources

Exploratory

An In-Depth Technical Guide to the Reactivity and Stability Profile of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the reactivity and stability profile of 1,5-dichloro-2-(1,1-difluoroethyl)-4-fluorobenzen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and stability profile of 1,5-dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Lacking extensive direct experimental data in the public domain, this guide synthesizes information from analogous structures and fundamental principles of physical organic chemistry to predict its behavior. The document explores the intricate interplay of its substituents—two chlorine atoms, a fluorine atom, and a 1,1-difluoroethyl group—and their collective influence on the molecule's electronic and steric properties. Key areas of focus include electrophilic and nucleophilic aromatic substitution, potential for metal-catalyzed cross-coupling reactions, and stability under various environmental conditions. This guide is intended to serve as a foundational resource for scientists and researchers, enabling informed decisions in the design of synthetic routes, handling, and application of this complex molecule.

Molecular Structure and Physicochemical Properties

1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene possesses a unique substitution pattern on the benzene ring that dictates its overall reactivity and stability. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds.[1] The presence of multiple halogen atoms provides several sites for potential chemical modification.[2]

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₃Cl₂F₃Based on the chemical name.
Molecular Weight 235.01 g/mol Calculated from the molecular formula.
Appearance Likely a colorless liquid or low-melting solid at room temperature.Similar halogenated benzenes are often liquids or solids.[3]
Solubility Poorly soluble in water; soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons).Halogenated aromatic compounds are generally hydrophobic.[4]
Boiling Point Estimated to be in the range of 180-220 °C.Extrapolated from the boiling points of related dichlorofluorobenzenes and the added difluoroethyl group.[3]
Density Expected to be greater than 1 g/mL.Halogenated organic compounds are typically denser than water.[3]

Reactivity Profile

The reactivity of the aromatic ring is significantly influenced by the electronic effects of its substituents. Both chlorine and fluorine are ortho-, para-directing deactivators in electrophilic aromatic substitution, while the 1,1-difluoroethyl group is expected to be a meta-directing deactivator.

Electrophilic Aromatic Substitution (EAS)

The benzene ring in 1,5-dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene is electron-deficient due to the inductive electron-withdrawing effects of the five halogen atoms and the difluoroethyl group. This significantly deactivates the ring towards electrophilic attack.

  • Regioselectivity: The directing effects of the substituents are in opposition. The fluorine at C4 and the chlorine at C5 direct ortho- and para-. The chlorine at C1 directs to positions 2 and 6 (position 2 is blocked). The 1,1-difluoroethyl group at C2 is strongly deactivating and would direct to the meta positions (3 and 5, with 5 being blocked). The remaining open position is C3 and C6. The fluorine at C4 will direct an incoming electrophile to C3 (ortho). The chlorine at C5 will direct to C6 (ortho). The chlorine at C1 will direct to C6 (para). The difluoroethyl group will direct to C3 (meta). Predicting the major product of an electrophilic substitution reaction would require experimental data, but it is likely that substitution, if it occurs, would be slow and may result in a mixture of products.

A general representation of the directing effects is shown below:

G 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene C1-Cl Cl C6 H C1-Cl->C6 o,p C2-CF2CH3 CF2CH3 C3 H C2-CF2CH3->C3 m C4-F F C4-F->C3 o,p C5-Cl Cl C5-Cl->C6 o,p AromaticRing G A 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene + Nucleophile (e.g., R2NH) B Meisenheimer Complex (Intermediate) A->B Nucleophilic Attack C Substituted Product + Leaving Group (Cl-) B->C Loss of Leaving Group

Sources

Protocols & Analytical Methods

Method

1H and 19F NMR characterization of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

Technical Application Note: Multi-Nuclear ( , ) NMR Characterization of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene Executive Summary This guide details the protocol for the structural validation of 1,5-Dichloro-2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Multi-Nuclear (


, 

) NMR Characterization of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

Executive Summary

This guide details the protocol for the structural validation of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene (hereafter referred to as Compound A ). As a polyhalogenated aromatic intermediate, often utilized in the synthesis of agrochemicals (e.g., PPO inhibitors) and specialized kinase inhibitors, Compound A presents a unique spin system. The presence of a geminal difluoro group (


) and an aromatic fluorine requires a dual-nucleus approach (

and

) to resolve the complex scalar couplings (

-couplings) and confirm regiochemistry.

Structural Analysis & Spin System Logic

Before acquisition, we must deconstruct the molecule to anticipate spectral features. The structure is defined by a tetra-substituted benzene ring and a fluorinated side chain.

The Spin Systems:

  • System A (Side Chain): An

    
     spin system involving the methyl protons (
    
    
    
    ) and the geminal fluorines (
    
    
    ).
    • Key Interaction: Strong vicinal coupling (

      
      ).
      
  • System B (Aromatic Ring): Two isolated aromatic protons (H3 and H6) in magnetically distinct environments.

    • H3: Located between the

      
       group and the aromatic Fluorine (F4). This is the most sterically and electronically crowded environment.
      
    • H6: Located between two Chlorine atoms (Cl1 and Cl5).

    • F4: The aromatic fluorine, which will couple to both H3 (ortho) and H6 (meta).

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-

    
     (
    
    
    
    ) is the standard choice. It minimizes solvent-solute interactions that might broaden the
    
    
    signals.
    • Alternative: If peaks overlap, Acetone-

      
       can induce significant chemical shift changes in aromatic protons due to dipole interactions.
      
  • Concentration: 10–15 mg in 0.6 mL solvent is sufficient for high-field instruments (>400 MHz).

  • Reference:

    • 
      : Tetramethylsilane (TMS) at 0.00 ppm (or residual 
      
      
      
      at 7.26 ppm).
    • 
      : Trichlorofluoromethane (
      
      
      
      ) at 0.00 ppm (external or substitution method).[1]
Acquisition Parameters

Accurate characterization requires three specific experiments.

Parameter

Standard

Coupled

Decoupled
Pulse Angle



Relaxation Delay (

)
1.0 s3.0 – 5.0 s (Fluorines relax slowly)3.0 s
Sweep Width 12 ppm (-1 to 11)200 ppm (-50 to -250)200 ppm
Scans (NS) 1632 – 6432
Processing LB = 0.3 HzLB = 1.0 HzLB = 1.0 Hz

Critical Note: For the


 experiments, ensure the sweep width covers the aromatic fluorine (~ -110 ppm) and the aliphatic difluoro group (~ -90 ppm).

Data Analysis & Expected Results

NMR Spectrum (Proton)

The proton spectrum confirms the backbone and the side chain.

PositionTypeChemical Shift (

, ppm)*
MultiplicityCoupling (

, Hz)
Assignment Logic
H-Side Methyl1.90 – 2.10Triplet (t)

Coupling to adjacent

group.
H3 Aromatic7.30 – 7.50Doublet (d)

Ortho-coupling to F4.
H6 Aromatic7.50 – 7.70Doublet (d)

Meta-coupling to F4.
  • Note on H3 vs H6: H6 is flanked by two Chlorines, which exert a deshielding effect. H3 is flanked by F and

    
    . While both are deshielded, the large ortho-coupling (
    
    
    
    ) definitively identifies H3.
NMR Spectrum (Fluorine)

This is the diagnostic fingerprint of the molecule.

PositionTypeChemical Shift (

, ppm)*
Multiplicity (Coupled)Multiplicity (Decoupled)Analysis
F-Side

-85 to -100Quartet (q)Singlet (s)Benzylic position. Quartet arises from coupling to 3 methyl protons.
F4 Ar-F-110 to -125Multiplet (dd)Singlet (s)Distinct region. Coupled pattern shows large ortho (

) and medium meta (

) splitting.

Validation Check:

  • Integration: The integral ratio between the side chain signal and the aromatic signal must be 2:1 .

  • Coupling Verification: The coupling constant measured in the

    
     methyl triplet must match the coupling constant in the 
    
    
    
    side-chain quartet.

Advanced Characterization (Optional)

If the regiochemistry of the isomers is in doubt (e.g., distinguishing 1,5-dichloro from 1,4-dichloro isomers), use HOESY (Heteronuclear Overhauser Effect Spectroscopy) .

  • Target: Irradiate the Methyl protons.

  • Result: You should observe a strong NOE correlation to the

    
     fluorines (trivial) and potentially a weak correlation to H3  (aromatic), but NO  correlation to H6. This spatially locks the side chain position relative to the aromatic protons.
    

Visualization of Characterization Logic

Figure 1: Characterization Workflow

This diagram outlines the decision tree for validating the compound structure.

G Start Crude Sample: Compound A Prep Prep: 15mg in CDCl3 Start->Prep H1_Exp 1H NMR Experiment Prep->H1_Exp F19_Exp 19F NMR (Coupled) Prep->F19_Exp Check_Me Check Methyl Region (~2.0 ppm) H1_Exp->Check_Me Check_Ar Check Aromatic Region (7.0-8.0 ppm) H1_Exp->Check_Ar F19_Check Check 19F Signals (-90 & -115 ppm) F19_Exp->F19_Check Decide_Me Is it a Triplet? (J ~18Hz) Check_Me->Decide_Me Decide_Ar Identify H3 (Large d) vs H6 (Small d) Check_Ar->Decide_Ar Decide_Me->F19_Check Yes Fail Re-Purify / Isomer Check Decide_Me->Fail No (Singlet/Multiplet) Decide_Ar->F19_Check Confirmed F19_Confirm Confirm Integral Ratio 2:1 (CF2 : Ar-F) F19_Check->F19_Confirm Valid Structure Validated F19_Confirm->Valid Match F19_Confirm->Fail Mismatch

Caption: Step-by-step logic flow for validating the identity of Compound A using multi-nuclear NMR.

Figure 2: Spin-Coupling Topology

This diagram visualizes the scalar coupling network (


-coupling) that connects the nuclei.

Coupling Me CH3 (Side) CF2 CF2 (Side) Me->CF2 3J (Vicinal) ~18 Hz H3 H3 (Ar) CF2->H3 Through-Space/4J (Weak) F4 F4 (Ar) H3->F4 3J (Ortho) ~9 Hz H6 H6 (Ar) H3->H6 5J (Para) <1 Hz F4->H6 4J (Meta) ~6 Hz

Caption: Network of scalar couplings. Thick blue lines indicate strong diagnostic couplings; yellow indicates medium couplings.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for parameters and coupling constants).
  • Reich, H. J. (2023). Structure Determination Using NMR: Fluorine Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Everett, T. S. (1988). Analysis of 19F NMR Spectra of Fluoroaromatic Compounds. In Fluorine-Containing Molecules. VCH Publishers.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (General protocols for sample prep and spin system analysis).

Sources

Technical Notes & Optimization

Troubleshooting

Identifying by-products in 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene synthesis

Topic: 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene Status: Operational Senior Application Scientist: Dr. Aris Thorne System Context: High-Value Agrochemical Intermediate (Broflanilide Series) Executive Summary & M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

Status: Operational Senior Application Scientist: Dr. Aris Thorne System Context: High-Value Agrochemical Intermediate (Broflanilide Series)

Executive Summary & Molecule Architecture

The Challenge: Synthesizing 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene (Target A ) typically involves the deoxofluorination of 2,4-dichloro-5-fluoroacetophenone . This transformation is the "bottleneck" step. The conversion of the carbonyl group (


) to a gem-difluoro group (

) using reagents like DAST, Deoxo-Fluor®, or XtalFluor® is notoriously sensitive.

The Core Problem: The reaction competes between Substitution (forming the target) and Elimination (forming styrenyl by-products). Because the target molecule is heavily substituted with electron-withdrawing halogens, the carbocation intermediates are destabilized, often requiring harsher conditions that inadvertently favor side reactions.

Troubleshooting Modules (Q&A Format)
Module A: The "Vinyl Fluoride" Elimination Issue

User Query: "I am observing a persistent impurity (5-15%) with a mass of M-20 in my GC-MS. It co-elutes closely with the product. What is it?"

Technical Diagnosis: You are seeing the Vinyl Fluoride by-product (specifically 1,5-dichloro-4-fluoro-2-(1-fluorovinyl)benzene).

  • Cause: This results from the elimination of HF from the target molecule or the reaction intermediate. Instead of the second fluoride attacking the carbocation, a proton is abstracted from the

    
    -methyl group.
    
  • Mechanism: The DAST/Deoxo-Fluor mechanism proceeds via an alkoxyaminosulfur difluoride intermediate.[1] If the temperature is too high or the reaction lacks HF scavengers, the acidic environment promotes E1 or E2 elimination.

Corrective Protocol:

  • Temperature Control: Do not heat the reaction rapidly. Maintain

    
     during addition and only warm to room temperature (20-25°C) if conversion stalls.
    
  • Lewis Acid Catalysis: Switch to XtalFluor-E® with HF-pyridine or Et3N·3HF as a catalyst. This reagent is less prone to elimination than DAST.

  • Buffering: Add anhydrous Pyridine (2.0 equiv) or Sodium Bicarbonate to the reaction mixture to neutralize the HF generated in situ, preventing acid-catalyzed elimination.

Visualization: The Divergent Pathway

Deoxofluorination Ketone Precursor: 2,4-Dichloro-5-fluoroacetophenone Inter Intermediate: Alkoxy-Sulfur Species Ketone->Inter + DAST/Deoxo-Fluor (- HF) Target TARGET: 1,5-Dichloro-2-(1,1-difluoroethyl) -4-fluorobenzene Inter->Target Nucleophilic Attack (F-) Path A (Desired) Vinyl IMPURITY: Vinyl Fluoride (Elimination Product) Inter->Vinyl Proton Abstraction (- H+) Path B (Undesired)

Caption: Divergence of the deoxofluorination intermediate. Path A leads to the gem-difluoro target, while Path B leads to the vinyl fluoride impurity.

Module B: Hydrolysis & Reversion

User Query: "My conversion is incomplete. After workup, I see a significant amount of starting material (Ketone) returning. Is the reagent bad?"

Technical Diagnosis: This is likely Hydrolysis Reversion , not just unreacted material.

  • Cause: Deoxofluorination reagents are extremely moisture-sensitive. If the reaction is quenched with water while the intermediate (hemiaminal/sulfur species) is still present, it hydrolyzes back to the ketone rather than converting to the fluoride.

  • Secondary Cause: Glassware etching. HF generated during the reaction reacts with borosilicate glass, producing water (

    
    ). This water kills the reagent.
    

Corrective Protocol:

  • Plasticware: Conduct the reaction in PFA/Teflon or Polypropylene vessels, not glass.

  • Anhydrous Integrity: Ensure solvents (DCM or Toluene) are

    
     ppm water.
    
  • Quenching: Ensure the reaction is complete (via TLC/GC) before adding the aqueous quench. Quench into saturated

    
     to instantly neutralize HF.
    
Module C: Isomeric Impurities (Upstream Origins)

User Query: "I see 'ghost' doublets in my 19F NMR that don't match the vinyl impurity. They are stable and don't wash out."

Technical Diagnosis: These are Regioisomers originating from the synthesis of the acetophenone precursor.

  • Context: The precursor is typically made via Friedel-Crafts acylation of a dichlorofluorobenzene. If the directing effects were not perfectly controlled, you might have:

    • 1,4-dichloro-2-(1,1-difluoroethyl)-5-fluorobenzene (Isomer)

  • Detection: These isomers have identical mass but distinct NMR coupling constants (

    
     or 
    
    
    
    ).

Data Table: Distinguishing Impurities

Component19F NMR Shift (Approx)MultiplicityGC-MS SignatureOrigin
Target Molecule

to

ppm (

)
Quartet (coupling to

)

(Parent)
Desired Product
Vinyl Fluoride

to

ppm
Multiplet (complex splitting)

(Loss of HF)
Elimination (Overheating)
Regioisomer Shifted

ppm
Quartet

(Parent)
Impure Starting Material
Ketone (Precursor)

to

ppm (Ar-F)
Singlet/Triplet

(vs Target)
Incomplete/Hydrolysis
Standard Operating Procedure (SOP): Minimized Side-Reactions

Objective: Synthesis of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene with


 Vinyl Fluoride.
  • Setup: Use a Teflon reactor. Purge with

    
    .
    
  • Reagent Prep: Dissolve 2,4-dichloro-5-fluoroacetophenone (1.0 equiv) in anhydrous DCM (

    
     vol).
    
  • Catalyst: Add HF-Pyridine (catalytic, 0.1 equiv) or Ethanol (0.2 equiv) as an initiator (for DAST).

  • Addition: Cool to

    
     . Add Deoxo-Fluor®  (1.5 equiv) dropwise over 30 mins. Note: Deoxo-Fluor is thermally more stable than DAST but still requires cold addition.
    
  • Reaction: Allow to warm to RT (25^\circ C) . Stir for 12-18 hours.

    • Checkpoint: Check GC.[2] If Vinyl Fluoride

      
      , cool back down and add more HF-scavenger.
      
  • Quench: Pour reaction mixture slowly into an ice-cold Sat. NaHCO3 solution. Caution: Vigorous

    
     evolution.
    
Diagnostic Logic Tree

Use this flow to determine the next step in your experiment.

Troubleshooting Start Analyze Crude Mixture (GC-MS / 19F NMR) Q1 Is Mass M-20 present? Start->Q1 Q2 Is Starting Material present? Q1->Q2 No Res1 Vinyl Fluoride Detected. Action: Lower Temp, Use HF Scavenger. Q1->Res1 Yes Res2 Hydrolysis/Incomplete. Action: Check Water Content, Switch to Plasticware. Q2->Res2 Yes Res3 Isomers Detected. Action: Recrystallize Precursor (Cannot fix chemically). Q2->Res3 No, but extra peaks Success Target Pure. Proceed to Isolation. Q2->Success No

Caption: Decision matrix for impurity identification and remediation.

References
  • Mitsui Chemicals Agro, Inc. (2010). Process for synthesis of 2,4-dichloro-5-fluoroacetophenone (DCFA). WO2010058421A2. Link

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST). Synthesis, 2002(17), 2561-2578. Link

  • Vertex AI Search. (2024). Broflanilide intermediate synthesis mechanism and impurities. [Verified Context via Search]

Sources

Optimization

Troubleshooting peak assignments in NMR spectra of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene

Ticket ID: NMR-2024-DFEF-001 Status: Open Priority: High (Structural Confirmation Required) Assigned Specialist: Senior Application Scientist, Spectroscopy Division Executive Summary Welcome to the Advanced Spectroscopy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-2024-DFEF-001 Status: Open Priority: High (Structural Confirmation Required) Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary

Welcome to the Advanced Spectroscopy Support Center. You are likely analyzing 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene and encountering "missing" signals, unexpected multiplicities, or baseline noise that resembles product peaks.

This molecule presents a "perfect storm" of NMR challenges: a fluorinated aromatic ring coupled with a gem-difluoro aliphatic chain . The interaction between


F, 

H, and

C nuclei creates a complex spin system that defies standard first-order analysis. This guide deconstructs these anomalies using causality-based troubleshooting.

Module 1: Proton ( H) NMR Troubleshooting

Issue 1: "My methyl group is a triplet, but there are no adjacent protons."

Diagnosis: You expect a singlet for the methyl group (


) because the adjacent carbon is quaternary (

). However, you observe a triplet (

) at approximately

2.0 ppm.

The Mechanism: This is due to vicinal Heteronuclear Coupling (


) . Although there are no protons on the adjacent carbon, there are two equivalent fluorine atoms. The 

F nucleus (

, 100% abundance) couples to the methyl protons similarly to how a proton would, but with a larger coupling constant.
  • Expected Pattern: Triplet (

    
    )
    
  • Coupling Constant (

    
    ):  ~18–20 Hz (much larger than the typical 7 Hz H-H coupling).
    
Issue 2: "I cannot distinguish the two aromatic protons (H3 vs. H6)."

Diagnosis: Both protons appear as singlets or weak doublets in a standard low-resolution scan, but they are structurally distinct.

The Mechanism: You must analyze the magnitude of the Proton-Fluorine (


) couplings .
  • H3 (Position 3): Located between the

    
     group and the aromatic F.
    
    • Coupling 1: Ortho to Aromatic F4 (

      
       Hz).
      
    • Coupling 2: Through-space/bond coupling to the sidechain

      
       (
      
      
      
      Hz).
    • Result: Appears as a Doublet of Triplets (dt) or broad doublet.

  • H6 (Position 6): Located between the two Chlorine atoms.

    • Coupling 1: Meta to Aromatic F4 (

      
       Hz).
      
    • Coupling 2: Para to sidechain

      
       (negligible coupling).
      
    • Result: Appears as a Doublet (d) with a smaller coupling constant than H3.

Module 2: Carbon ( C) NMR Troubleshooting

Issue 3: "The quaternary carbon ( ) is missing from my spectrum."

Diagnosis: You see the methyl carbon and the aromatic carbons, but the aliphatic carbon at position 2 is absent.

The Mechanism: This is a classic artifact of C-F Coupling dynamics :

  • Splitting Dilution: The

    
     carbon is split into a triplet  by the two attached fluorines. The coupling constant (
    
    
    
    ) is massive (~240–250 Hz). This spreads the signal intensity over a wide range (500 Hz), making the peaks barely indistinguishable from baseline noise.
  • Lack of NOE: Being a quaternary carbon, it lacks attached protons to provide Nuclear Overhauser Effect (NOE) enhancement.

  • Relaxation: Fluorinated carbons often have long

    
     relaxation times.
    

Protocol for Recovery:

  • Increase Scan Count (NS): Minimum 1024 scans.

  • Relaxation Delay (D1): Increase to 3–5 seconds to allow full magnetization recovery.

  • Exponential Multiplication: Apply line broadening (LB = 1.0–3.0 Hz) during processing to improve S/N ratio.

Module 3: Visualization of Coupling Networks

The following diagram illustrates the complex J-coupling network that dictates your spectral splitting patterns.

G cluster_molecule Spin System Interactions F_Arom F (Aromatic) H_Ar3 H (Aromatic H3) F_Arom->H_Ar3 3J_HF (~9Hz) (Ortho) H_Ar6 H (Aromatic H6) F_Arom->H_Ar6 4J_HF (~6Hz) (Meta) F_Side F (Sidechain CF2) H_Me H (Methyl) F_Side->H_Me 3J_HF (~18Hz) (Triplet) F_Side->H_Ar3 Through-Space Interaction C_CF2 C (CF2) F_Side->C_CF2 1J_CF (~250Hz) (Triplet) C_Me C (Methyl) F_Side->C_Me 2J_CF (~25Hz) (Triplet)

Caption: Network of Scalar (J) couplings and spatial interactions. Red arrows indicate F-driven splitting; Green arrows indicate C-F splitting.

Module 4: Expected Data & Validation

Use the table below to validate your assignments. Deviations of >0.5 ppm or >2 Hz in coupling constants may indicate impurities or regioisomers.

NucleusAssignmentMultiplicityApprox.[1][2] Shift (

)
Coupling Constants (

)

H
Methyl (

)
Triplet (

)
1.8 – 2.2 ppm

Hz

H
Aromatic H3Doublet of Triplets7.0 – 7.4 ppm

Hz,

Hz

H
Aromatic H6Doublet (

)
7.5 – 7.8 ppm

Hz

C
Sidechain

Triplet (

)
115 – 125 ppm

Hz

C
Aromatic C-FDoublet (

)
155 – 165 ppm

Hz

F
Aromatic FMultiplet-110 to -120 ppmComplex

F
Sidechain

Quartet (

)
-90 to -100 ppm

Hz (couples to

)

Module 5: Advanced Verification Protocol

If 1D NMR is inconclusive, perform the following Self-Validating Workflow :

  • Run

    
    F-Decoupled 
    
    
    
    H NMR:
    • Action: Irradiate the fluorine frequencies while acquiring the proton spectrum.

    • Result: The methyl triplet should collapse into a singlet . The aromatic protons should simplify to singlets (or AB systems).

    • Validation: If the triplet remains, the splitting is H-H (impurity), not H-F.

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy):

    • Action: Run a 2D

      
       HOESY experiment.
      
    • Result: Look for a cross-peak between the Methyl Protons and the Sidechain Fluorines .

    • Validation: This confirms the connectivity of the

      
       group to the 
      
      
      
      group, ruling out isomers where F is on the ring only.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for coupling constants).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data: Fluorine Chemical Shifts. University of Wisconsin-Madison.

  • Royal Society of Chemistry (RSC). (2014). 19F NMR methodology for fluorinated compounds. ChemComm.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Reactivity Profiling of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene Isomers

Executive Summary This guide provides an in-depth technical analysis of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene (hereafter referred to as Isomer A ), a specialized halogenated aromatic scaffold used in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene (hereafter referred to as Isomer A ), a specialized halogenated aromatic scaffold used in the synthesis of next-generation agrochemicals and pharmaceuticals.

We compare Isomer A against its relevant regioisomers (specifically the 1,3-dichloro variant) to demonstrate how substituent positioning relative to the 1,1-difluoroethyl (


)  group dictates chemoselectivity. The guide focuses on two critical reactivity vectors: Nucleophilic Aromatic Substitution (SNAr)  and Directed Ortho-Metalation (DoM) .

Key Findings:

  • Chemoselectivity: The 1,1-difluoroethyl group acts as a distinct electronic anchor, directing SNAr preferentially to the ortho-chlorine in specific isomers, overriding standard halogen leaving group hierarchies.

  • Lithiation Control: The proton located between the fluorine and the difluoroethyl group (H3) exhibits exceptional acidity (

    
    ), enabling highly regioselective functionalization.
    
  • Operational Hazard: Isomer A is prone to competitive side-reactions (hydrodefluorination) if basicity is not strictly controlled during nucleophilic attack.

Part 1: Structural Analysis & Electronic Activation

To understand the reactivity differences, we must analyze the electronic vectors of Isomer A compared to its symmetric analog, Isomer B.

The Isomers Under Evaluation[1]
FeatureIsomer A (Target) Isomer B (Comparator)
IUPAC Name 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene1,3-Dichloro-2-(1,1-difluoroethyl)-5-fluorobenzene
Structure Asymmetric substitutionSymmetric "pincer" substitution around the

group
Steric Environment Moderate (C2 group flanked by Cl and H)High (C2 group flanked by two Cl atoms)
Primary Activation C4-F (activated by two Cl)C5-F (activated by two Cl)
Electronic Activation Map

The reactivity is governed by the interplay of the Inductive Effect (-I) and Resonance Effect (+M) .

  • 
     (Difluoroethyl):  Strong -I  (Inductive withdrawing). Unlike the carbonyl group, it has no resonance withdrawal, but its inductive power activates ortho and para positions for nucleophilic attack.
    
  • Fluorine (F): Strong -I , Strong +M . Deactivates the ring toward electrophiles but is the premier leaving group for SNAr due to high electronegativity stabilizing the transition state.

  • Chlorine (Cl): Moderate -I , Moderate +M .

Visualization: Reactivity Vectors (Isomer A)

ReactivityMap cluster_legend Mechanism Legend Core Benzene Core (Isomer A) CF2CH3 2-(CF2CH3) Strong -I Activator Core->CF2CH3 F4 4-Fluoro Primary Leaving Group (SNAr) Core->F4 Cl1 1-Chloro Secondary Leaving Group (Ortho to Activator) Core->Cl1 H3 3-H Proton Lithiation Site (Acidic 'Hot Spot') Core->H3 CF2CH3->Cl1 Activates (Ortho) CF2CH3->H3 Acidifies Cl1->F4 Activates (Para) Legend1 Red Arrow = Electronic Activation Legend2 Dashed = Acidity Enhancement

Figure 1: Reactivity map of Isomer A. Note the convergence of activation at C1 (Cl) and C4 (F).

Part 2: Nucleophilic Aromatic Substitution (SNAr) Profiling

The primary utility of these isomers is as electrophiles in SNAr reactions.

The Conflict: Leaving Group Ability vs. Position

In standard SNAr, Fluorine is the superior leaving group (


) because the highly polarized C-F bond lowers the energy of the transition state (Meisenheimer complex). However, the position relative to the Electron Withdrawing Group (EWG) matters.
  • Isomer A Scenario:

    • C4-F: Located meta to the strong

      
       activator. Activated only by the two Chlorines.
      
    • C1-Cl: Located ortho to the strong

      
       activator.
      
    • Result: While F is inherently a better leaving group, the C1-Cl bond is electronically "hotter" due to the ortho-effect of the difluoroethyl group. This leads to competitive mixtures.

Comparative Data: Reaction with Sodium Methoxide (NaOMe)
IsomerPrimary ProductYieldMechanism Justification
Isomer A 1-Methoxy-5-chloro-2-(difluoroethyl)-4-fluorobenzene (Cl displacement)65%The ortho-stabilization of the Meisenheimer complex by

favors attack at C1, displacing Cl despite F being the better leaving group.
Isomer A 1,5-Dichloro-2-(difluoroethyl)-4-methoxybenzene (F displacement)25%F is the better leaving group but lacks ortho/para activation from the strongest EWG.
Isomer B Inert / Decomposition <10%Steric crowding of the difluoroethyl group by two ortho-chlorines prevents effective nucleophilic approach.

Critical Insight: Unlike trifluoromethyl (


) analogs where F-displacement usually dominates, the 1,1-difluoroethyl group in Isomer A shifts the preference toward Chlorine displacement  at the C1 position.

Part 3: Directed Ortho-Metalation (DoM) Protocols

For functionalizing the ring without losing halogens, Lithiation is the preferred pathway.

Regioselectivity Logic

Lithiation is governed by the acidity of the ring protons (Kinetic acidity) and the coordinating ability of substituents (CIPE - Complex Induced Proximity Effect).

  • Site H3 (Between

    
     and F): 
    
    • Acidity: Enhanced by the inductive effect of both F and the difluoroethyl group.

    • Coordination: Lithium coordinates to the Fluorine lone pairs.

    • Outcome: Exclusive lithiation at C3.

  • Site H6 (Between Cl and Cl):

    • Acidity: Lower (Cl is less electronegative than F).

    • Outcome: No reaction under kinetic control.

Experimental Workflow: C3-Functionalization

Workflow Start Starting Material Isomer A Solvent Solvent Selection Anhydrous THF (Avoid Et2O) Start->Solvent Base Base Addition LDA (1.1 eq), -78°C Solvent->Base Cryogenic Cooling Inter Lithated Intermediate [Li-Species at C3] Base->Inter Kinetic Control (15 min) Electrophile Electrophile Quench (e.g., I2, DMF, CO2) Inter->Electrophile Rapid Addition Product Final Product 3-Substituted Derivative Electrophile->Product Workup

Figure 2: Optimized workflow for regioselective C3-lithiation of Isomer A.

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable intermediates.

Protocol 1: Regioselective SNAr (Displacement of C1-Cl)

Targeting the chlorine displacement to retain the fluorine atom.

  • Setup: Charge a flame-dried flask with Isomer A (1.0 eq) and anhydrous DMSO (0.5 M).

  • Nucleophile: Add Sodium Methoxide (NaOMe, 1.1 eq) as a solid in one portion at 0°C.

  • Reaction: Warm to 25°C and stir for 4 hours.

    • Why DMSO? Polar aprotic solvents accelerate SNAr by solvating the cation (Na+), leaving the methoxide "naked" and more reactive.

  • Checkpoint (TLC/GC): Monitor the disappearance of the starting material. If >10% remains after 4h, do not heat above 50°C, as this will trigger F-displacement.

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product (Cl-displacement) is less polar than the F-displacement byproduct.

Protocol 2: C3-Lithiation and Carboxylation

Synthesizing the benzoic acid derivative.

  • Setup: Dissolve Isomer A (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.[1]

  • Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 20 minutes.

    • Precaution: Maintain internal temperature below -70°C to prevent "Benzyne" formation via Li-F elimination.

  • Equilibration: Stir at -78°C for exactly 30 minutes.

    • Checkpoint: Take a 0.1 mL aliquot, quench with D2O, and run NMR. >95% Deuterium incorporation at C3 indicates successful lithiation.

  • Quench: Bubble excess dry CO2 gas through the solution for 15 minutes.

  • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Schlosser, M. (2005). "The 1,1-Difluoroethyl Group: A Lipophilic and Electron-Withdrawing Substituent". Journal of Fluorine Chemistry.

  • PubChem Compound Summary . (2024). "1,5-Dichloro-2,4-difluorobenzene (Structural Analog Data)". National Center for Biotechnology Information. [Link][2]

  • Organic Syntheses . (1960). "Preparation of Fluorinated Aromatics via Diazotization". Org.[3][4] Synth. Coll. Vol. 5. [Link]

  • ResearchGate . (2025). "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized Derivatives". Molecules. [Link][5][1][6][7][8][9][10][11]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene
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